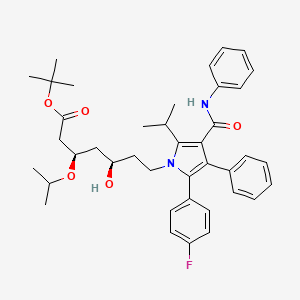
Citric Acid (3-Methanethiosulfonate Ethyl Amide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citric Acid (3-Methanethiosulfonate Ethyl Amide) is a derivative of citric acid, a naturally occurring weak organic acid found in citrus fruits. This compound is characterized by the presence of a methanethiosulfonate group attached to the ethyl amide of citric acid. It has a molecular formula of C11H19NO8S2 and a molecular weight of 357.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
The synthesis of Citric Acid (3-Methanethiosulfonate Ethyl Amide) typically involves the following steps:
Starting Material: The synthesis begins with citric acid as the starting material.
Amidation: Citric acid undergoes amidation with ethylamine to form citric acid ethyl amide.
Methanethiosulfonation: The ethyl amide derivative is then reacted with methanethiosulfonyl chloride in the presence of a base such as triethylamine to introduce the methanethiosulfonate group.
Análisis De Reacciones Químicas
Citric Acid (3-Methanethiosulfonate Ethyl Amide) can undergo various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanethiosulfonate group can yield thiol derivatives.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Citric Acid (3-Methanethiosulfonate Ethyl Amide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups in proteins.
Medicine: Research into potential therapeutic applications, particularly in targeting specific enzymes or proteins involved in disease pathways.
Mecanismo De Acción
The mechanism of action of Citric Acid (3-Methanethiosulfonate Ethyl Amide) involves the modification of thiol groups in proteins and enzymes. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, thereby altering the structure and function of the target protein or enzyme. This modification can inhibit or activate the target, depending on the specific context and target involved.
Comparación Con Compuestos Similares
Citric Acid (3-Methanethiosulfonate Ethyl Amide) can be compared with other similar compounds, such as:
Citric Acid (3-Methanethiosulfonate Methyl Amide): Similar structure but with a methyl amide group instead of an ethyl amide group.
Citric Acid (3-Methanethiosulfonate Propyl Amide): Similar structure but with a propyl amide group.
Citric Acid (3-Methanethiosulfonate Butyl Amide): Similar structure but with a butyl amide group.
The uniqueness of Citric Acid (3-Methanethiosulfonate Ethyl Amide) lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties provided by the ethyl amide group .
Propiedades
IUPAC Name |
dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRNJCRIITUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
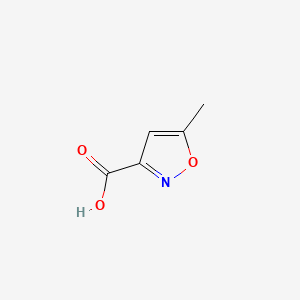


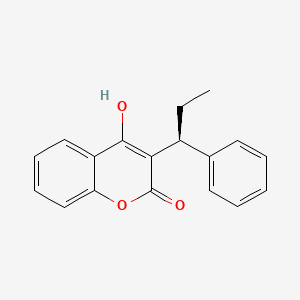
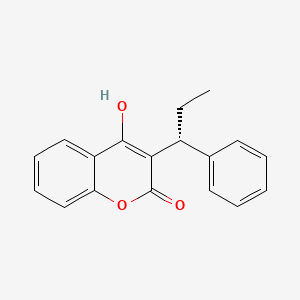
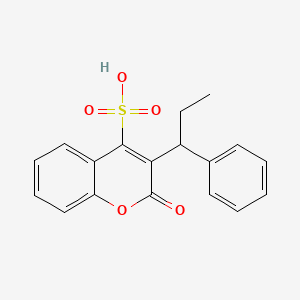
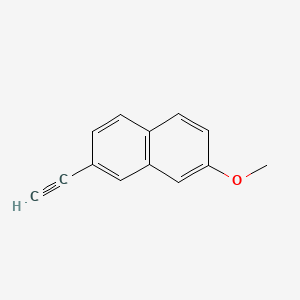
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
